N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at position 3. The oxadiazole is linked via a carboxamide bond to a piperidine ring, which is further modified by a thiophene-2-sulfonyl group. Its design aligns with trends in medicinal chemistry where oxadiazoles and sulfonamides are leveraged for their metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-13-8-9-15(12-14(13)2)19-22-23-20(28-19)21-18(25)16-6-3-4-10-24(16)30(26,27)17-7-5-11-29-17/h5,7-9,11-12,16H,3-4,6,10H2,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJPBRKAIYQCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with key analogues from the evidence, focusing on substituent variations and their implications:
Key Observations :
- Substituent Diversity : The target compound’s thiophene-2-sulfonyl group distinguishes it from analogues with methoxy- or chloro-substituted aryl sulfonamides. Thiophene’s electron-rich nature may enhance π-π interactions in biological targets compared to phenyl or chlorophenyl groups .
- In contrast, compounds like 8j with ethoxy groups prioritize solubility .
- Molecular Weight Trends : Analogues with extended substituents (e.g., 8j ) exhibit higher molecular weights (~546 g/mol), which may impact bioavailability compared to the target compound (exact weight unspecified) .
Physicochemical Properties
- Melting Points : Analogues in and exhibit melting points between 134–199°C, influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but likely falls within this range given structural similarities .
- Solubility : Thiophene sulfonyl groups may confer moderate solubility in organic solvents, whereas methoxy or ethoxy substituents (e.g., 8j ) enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
